Cyclobutyl 3-methoxyphenyl ketone
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Description
Synthesis Analysis
The synthesis of cyclobutyl ketones often involves intermolecular [4 + 2] cycloaddition reactions. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures.Molecular Structure Analysis
The molecular structure of Cyclobutyl 3-methoxyphenyl ketone is represented by the InChI code1S/C12H14O2/c1-14-11-7-3-6-10 (8-11)12 (13)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3
. This indicates the presence of a cyclobutyl group attached to a 3-methoxyphenyl methanone .
Scientific Research Applications
Oxidation and Catalysis
Oxidation Reactions : Studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil, which serves as a feedstock for nylon production, explore various catalysts and conditions that could be relevant to the oxidation reactions of similar compounds like Cyclobutyl 3-methoxyphenyl ketone (Abutaleb & Ali, 2021).
Catalytic Hydrosilylation : Advances in the asymmetric hydrosilylation of ketones and imines highlight the development of new catalyst systems, potentially applicable to the synthesis and functionalization of Cyclobutyl 3-methoxyphenyl ketone (Riant, Mostefai, & Courmarcel, 2004).
Atmospheric Reactivity and Environmental Impact
Atmospheric Reactivity of Methoxyphenols : The atmospheric reactivity of methoxyphenols, which share the methoxyphenyl group with Cyclobutyl 3-methoxyphenyl ketone, has been studied for their potential as biomass burning tracers and their contributions to secondary organic aerosol (SOA) formation (Liu, Chen, & Chen, 2022).
Bio-based Applications
Sustainable Energy Solutions : Research into the conversion of biomass to cycloalkanes for sustainable jet fuels discusses the advantages of cycloalkanes, including increased density and higher heat of combustion. This could imply potential energy-related applications for Cyclobutyl 3-methoxyphenyl ketone or its derivatives (Muldoon & Harvey, 2020).
properties
IUPAC Name |
cyclobutyl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-11-7-3-6-10(8-11)12(13)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTRUZKTQWJPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642515 |
Source
|
Record name | Cyclobutyl(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3-methoxyphenyl ketone | |
CAS RN |
898790-44-8 |
Source
|
Record name | Cyclobutyl(3-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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